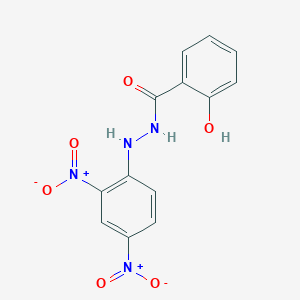![molecular formula C15H12BrN3O3 B3842213 2-AMINO-N'-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3842213.png)
2-AMINO-N'-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE
Übersicht
Beschreibung
2-AMINO-N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aromatic amine with a carbonyl compound. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as catalysis, medicine, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-aminobenzohydrazide and 6-bromo-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-AMINO-N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties.
Medicine: It is studied for its potential therapeutic effects, including enzyme inhibition and interaction with DNA.
Industry: The compound is used in the development of sensors, dyes, and polymer stabilizers
Wirkmechanismus
The mechanism of action of 2-AMINO-N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and other donor atoms. These metal complexes can interact with biological targets such as enzymes and DNA, leading to various biological effects. For example, the compound’s antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
- 4-{[1-(5-Bromo-2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Uniqueness
2-AMINO-N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structure, which includes a brominated benzodioxole ring and an imine group. This structure allows it to form stable metal complexes and exhibit a wide range of biological activities. Compared to similar compounds, it may offer enhanced stability and specificity in its interactions with biological targets .
Eigenschaften
IUPAC Name |
2-amino-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c16-11-6-14-13(21-8-22-14)5-9(11)7-18-19-15(20)10-3-1-2-4-12(10)17/h1-7H,8,17H2,(H,19,20)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAMPLYWBJHEFE-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=CC=C3N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=CC=C3N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842133.png)



![N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]pyrazine-2-carboxamide](/img/structure/B3842163.png)



![3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B3842181.png)


![N'-[(naphthalen-2-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842223.png)
![N'-[(3-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842224.png)

